molecular formula C24H19ClN4O B1650528 N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide CAS No. 1185140-33-3

N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide

Cat. No.: B1650528
CAS No.: 1185140-33-3
M. Wt: 414.9
InChI Key: MKFCUQYGRUSSOZ-UHFFFAOYSA-N
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Description

N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole rings, followed by their coupling. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

1185140-33-3

Molecular Formula

C24H19ClN4O

Molecular Weight

414.9

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide

InChI

InChI=1S/C24H19ClN4O/c25-17-8-11-19-16(13-17)14-22(27-19)24(30)26-18-9-5-15(6-10-18)7-12-23-28-20-3-1-2-4-21(20)29-23/h1-6,8-11,13-14,27H,7,12H2,(H,26,30)(H,28,29)

InChI Key

MKFCUQYGRUSSOZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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